3-Morpholinophenol

Catalog No.
S1892508
CAS No.
27292-49-5
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Morpholinophenol

CAS Number

27292-49-5

Product Name

3-Morpholinophenol

IUPAC Name

3-morpholin-4-ylphenol

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h1-3,8,12H,4-7H2

InChI Key

BMGSGGYIUOQZBZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=CC=C2)O

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)O

3-Morpholinophenol is an organic compound with the molecular formula C10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_{2} and a molecular weight of approximately 179.22 g/mol. This compound features a phenolic group substituted with a morpholine ring at the third position, making it a member of the morpholinophenol class of compounds. Its structure can be represented as follows:

Chemical Structure C10H13NO2\text{Chemical Structure }\quad \text{C}_{10}\text{H}_{13}\text{NO}_{2}

3-Morpholinophenol is known for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

  • The phenolic hydroxyl group could allow for hydrogen bonding with biomolecules like proteins and DNA [].
  • The morpholine ring with its secondary amine might play a role in modulating biological processes [].

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to yield corresponding alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The phenolic group is capable of undergoing electrophilic aromatic substitution reactions, leading to halogenated or nitrated derivatives when treated with electrophilic reagents like halogens or nitrating agents.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as a precursor for more complex molecules.

Research indicates that 3-Morpholinophenol exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action is believed to involve interactions with specific molecular targets, where the phenolic group can form hydrogen bonds with biological macromolecules, while the morpholine ring may interact with enzymes and receptors. Such interactions could modulate biochemical pathways, potentially leading to therapeutic effects.

The synthesis of 3-Morpholinophenol can be achieved through several methods:

  • Direct Reaction: One common method involves reacting phenol with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions to maximize yield and purity.
  • Industrial Production: In industrial settings, large-scale reactors are employed where phenol and morpholine are continuously fed into the reactor. The resulting product is purified through distillation or crystallization.

These methods underscore the compound's accessibility for both laboratory and industrial applications.

3-Morpholinophenol has diverse applications across various sectors:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential antimicrobial and anticancer properties, making it a candidate for pharmaceutical development.
  • Industry: It is utilized in producing dyes, polymers, and other industrial chemicals.

These applications reflect its significance in both research and commercial contexts.

Interaction studies of 3-Morpholinophenol focus on its binding affinity to various biological targets. Research has shown that its unique structural features enable it to interact selectively with certain enzymes and receptors, influencing metabolic pathways. These studies are essential for understanding its potential therapeutic roles and guiding further drug development efforts.

Several compounds share structural similarities with 3-Morpholinophenol, including:

  • 2-Morpholinophenol: Morpholine ring at the second position; potential differences in reactivity and biological activity due to positional variation.
  • 4-Morpholinophenol: Morpholine ring at the fourth position; similar properties but distinct interaction profiles.
  • 3-Piperidinophenol: Contains a piperidine ring instead of morpholine; may exhibit different pharmacological properties due to ring structure differences.
  • 3-Fluoromorpholinophenol: Incorporates a fluorine atom which may enhance stability and alter electronic properties.

Uniqueness

The uniqueness of 3-Morpholinophenol lies in the specific positioning of the morpholine ring at the third position on the phenolic structure. This configuration influences its chemical reactivity and biological activity, allowing it to engage uniquely with molecular targets compared to its analogs. The distinct interactions facilitated by this arrangement make it valuable for targeted applications in medicinal chemistry and material science.

Industrial preparation of 3-morpholinophenol relies primarily on the direct coupling of morpholine with phenolic derivatives through nucleophilic aromatic substitution reactions [1]. The most economically viable route involves the reaction of 3-halogenated phenols with morpholine under controlled temperature and pressure conditions [2]. Commercial synthesis typically employs 3-chlorophenol or 3-bromophenol as starting materials, with the reaction proceeding at temperatures between 160-180°C in the presence of base catalysts [3].

The industrial process optimization has focused on maximizing yield while minimizing formation of undesired isomeric products [1]. Conventional methods utilizing potassium carbonate as base in dimethylformamide solvent achieve yields of 70-80%, while ionic liquid-mediated processes demonstrate improved efficiency with yields reaching 80-90% [1]. The use of task-specific ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) has proven particularly effective in reducing reaction times from several hours to approximately 30 minutes [1].

Table 2.1.1: Industrial Scale Preparation Conditions for 3-Morpholinophenol

MethodTemperature (°C)Pressure (bar)CatalystYield (%)Reaction Time (h)
Conventional DMF160-1801.0K₂CO₃70-804-6
Ionic Liquid25-401.0[bmIm]OH80-900.5-1.0
High Pressure140-1605-10Cs₂CO₃85-922-3

The scale-up considerations for industrial production include effective heat removal during the exothermic substitution reaction and efficient separation of the ionic liquid catalyst for recycling [1]. Modern facilities have implemented continuous flow processes to enhance heat transfer and improve product consistency [4].

Catalytic Systems in Morpholine Ring Formation

The formation of morpholine rings in 3-morpholinophenol synthesis involves sophisticated catalytic systems that facilitate both ring closure and aromatic substitution [5] [6]. Transition metal catalysts, particularly palladium and nickel complexes, play crucial roles in morpholine ring construction through various mechanistic pathways [6].

Asymmetric synthesis of morpholine derivatives has been achieved using bis(amidate)bis(amido)titanium catalysts in combination with Noyori-Ikariya ruthenium complexes [6]. The titanium catalyst facilitates hydroamination of ether-containing aminoalkyne substrates to form cyclic imines, which are subsequently reduced by the ruthenium catalyst RuCl(S,S)-Ts-DPEN to afford chiral morpholines with enantiomeric excesses exceeding 95% [6].

The mechanistic understanding of morpholine ring formation has revealed that hydrogen-bonding interactions between oxygen atoms in the substrate backbone and the catalyst ligand are essential for achieving high enantioselectivity [6]. This insight has enabled the extension of catalytic methodologies to include nitrogen-containing substrates for piperazine synthesis [6].

Table 2.2.1: Catalytic Systems for Morpholine Ring Formation

Catalyst SystemSubstrate TypeTemperature (°C)Yield (%)Selectivity (% ee)
Ti/Ru TandemAminoalkyne25-8075-85>95
Pd(PPh₃)₄Aryl Halide100-12065-75-
Ni-Cu-Zn/Al₂O₃Diethylene Glycol215-220>98-
Morpholine-AAAldehydes20-2585-9570-99

Organocatalytic approaches utilizing morpholine-amino acid derivatives have demonstrated remarkable efficiency in morpholine synthesis through enamine catalysis [5]. Despite the inherent limitations of morpholine rings in enamine formation due to reduced nucleophilicity, specially designed β-morpholine amino acids achieve excellent yields and selectivities in 1,4-addition reactions with aldehydes and nitroolefins [5].

Nitration/Reduction Sequence Optimization

The nitration and subsequent reduction of aromatic compounds represents a fundamental approach in the synthesis of 3-morpholinophenol derivatives [4] [7]. Optimization of the nitration/reduction sequence has focused on improving selectivity, minimizing byproduct formation, and enhancing overall process efficiency [4].

Continuous flow nitration processes have emerged as superior alternatives to traditional batch methods for phenolic compound nitration [4]. The telescoped acetylation/nitration approach using fuming nitric acid and sulfuric acid systems achieves high selectivity for desired nitro isomers [4]. Temperature control during nitration is critical, with optimal conditions maintaining reaction temperatures below 130°C to prevent excessive nitrophenol formation [8].

The reduction step typically employs catalytic hydrogenation or metal-acid reduction systems [9]. Zinc or tin in dilute mineral acid provides effective reduction of nitro groups to amines, while maintaining compatibility with phenolic functionalities [9]. Alternative reduction methods include sodium sulfide in ammonium hydroxide solution, offering milder conditions suitable for sensitive substrates [9].

Table 2.3.1: Nitration/Reduction Sequence Optimization Parameters

ParameterNitration StageReduction StageOptimized Value
Temperature (°C)80-13060-80125/70
Acid Concentration (M)15-202-418/3
Stirring Speed (rpm)1000-1700300-5001400/400
Yield (%)85-9590-9892/95
Selectivity (%)88-96>9994/>99

Process intensification through increased stirring speed and optimized benzene-to-nitric acid ratios has achieved 50% reduction in trinitrophenol formation while increasing mononitrobenzene production by 14% [8]. The interfacial area enhancement between liquid phases significantly improves mass transfer and chemical reaction efficiency [8].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27292-49-5

Wikipedia

3-Morpholinophenol

Dates

Modify: 2023-08-16

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